Fmoc-DL-Lys(Boc)-DL-Pro-OH

Catalog No.
S14609300
CAS No.
M.F
C31H39N3O7
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-DL-Lys(Boc)-DL-Pro-OH

Product Name

Fmoc-DL-Lys(Boc)-DL-Pro-OH

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C31H39N3O7

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)

InChI Key

FTDLWHRKZBSRBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Typical of peptide synthesis. The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for subsequent coupling reactions with other amino acids or peptide fragments. The Boc group can also be deprotected using acidic conditions, enabling the formation of peptide bonds between the lysine residue and other amino acids.

The compound is compatible with several coupling reagents, such as diisopropylcarbodiimide and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide, which facilitate the formation of amide bonds essential for peptide linkage.

The biological activity of Fmoc-DL-Lys(Boc)-DL-Pro-OH is primarily related to its role as a building block in peptide synthesis. Peptides synthesized using this compound can exhibit a range of biological activities depending on their sequence and structure. For instance, peptides containing lysine are often involved in protein interactions, cellular signaling, and enzymatic functions.

Research indicates that peptides synthesized with this compound may exhibit enhanced stability against enzymatic degradation, making them suitable for therapeutic applications . Additionally, certain derivatives have been studied for their potential as opioid receptor ligands, highlighting their relevance in pharmacology .

The synthesis of Fmoc-DL-Lys(Boc)-DL-Pro-OH typically involves several steps:

  • Protection of Amino Groups: The amino functionalities of lysine and proline are protected using Fmoc and Boc groups.
  • Coupling Reactions: The protected amino acids are coupled using standard peptide synthesis techniques, often employing solid-phase methods.
  • Deprotection: After the desired peptide sequence is formed, the protective groups are removed to yield the final product.

Various methods can be employed for the synthesis, including liquid-phase and solid-phase techniques, with solid-phase peptide synthesis being more prevalent due to its efficiency and ease of purification .

Fmoc-DL-Lys(Boc)-DL-Pro-OH is widely used in:

  • Peptide Synthesis: As a building block for synthesizing peptides with specific sequences and functions.
  • Drug Development: In the design of peptide-based therapeutics targeting various biological pathways.
  • Bioconjugation: As part of strategies to attach peptides to other molecules for drug delivery or diagnostic purposes.

The versatility of this compound makes it an essential tool in chemical biology and medicinal chemistry .

Studies involving Fmoc-DL-Lys(Boc)-DL-Pro-OH often focus on its interactions within larger peptide structures or with biological targets. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how synthesized peptides interact with specific receptors or enzymes.
  • Stability Testing: Investigating how well peptides resist degradation by proteolytic enzymes in biological systems.
  • Functional Assays: Assessing the biological activity of peptides in cellular or animal models to determine their therapeutic potential.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of peptide-based drugs .

Fmoc-DL-Lys(Boc)-DL-Pro-OH shares structural features with several other compounds commonly used in peptide synthesis. Here are some similar compounds:

Compound NameKey FeaturesUnique Attributes
Fmoc-Lys(Boc)-OHSimilar protective groupsUsed extensively in SPPS
Boc-DL-Pro-OHContains only Boc protectionSimpler structure without Fmoc
Fmoc-DL-Lys-OHLacks Boc protectionMore reactive due to unprotected amine
Fmoc-L-Pro-OHContains only prolineFocused on proline's unique properties
Fmoc-Lys(Alloc)-OHUses allyloxycarbonyl protectionAllows for selective deprotection

The uniqueness of Fmoc-DL-Lys(Boc)-DL-Pro-OH lies in its combination of protective groups, providing enhanced stability during synthesis while allowing for flexibility in subsequent reactions. This makes it particularly useful for constructing complex peptides that require precise control over functional group reactivity .

Solid-phase peptide synthesis (SPPS) remains the gold standard for incorporating Fmoc-DL-Lys(Boc)-DL-Pro-OH into peptide sequences. The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups on the lysine residue ensure orthogonal protection, allowing sequential deprotection during chain elongation.

Resin Selection and Loading Efficiency

The choice of resin significantly impacts the efficiency of Fmoc-DL-Lys(Boc)-DL-Pro-OH incorporation. Trityl chloride-based resins, such as 2-chlorotrityl chloride resin, are preferred due to their high loading capacity (0.5–1.5 mmol/g) and compatibility with acid-labile protecting groups. Pre-loaded Fmoc-Pro-OH resins are often used to initiate synthesis, with Fmoc-DL-Lys(Boc)-OH coupled subsequently using dimethylformamide (DMF) as the primary solvent.

Stepwise Deprotection and Coupling Cycles

Deprotection of the Fmoc group is typically achieved using 20% piperidine in DMF, which removes the Fmoc moiety within 5–10 minutes while preserving the Boc group on lysine. Following deprotection, coupling reactions employ activators such as diisopropylcarbodiimide (DIC) and OxymaPure, which minimize racemization and improve reaction kinetics. For sterically hindered residues like proline, extended coupling times (2–4 hours) and elevated temperatures (40–50°C) are necessary to achieve >95% coupling efficiency.

Challenges in Long-Chain Peptide Synthesis

Incorporating Fmoc-DL-Lys(Boc)-DL-Pro-OH into long peptide chains (>30 residues) introduces challenges such as incomplete deprotection and side reactions. Studies have shown that intermittent capping with acetic anhydride reduces deletion sequences, while microwave-assisted SPPS enhances coupling efficiency for problematic residues.

Fmoc-DL-Lys(Boc)-DL-Pro-OH represents a sophisticated dipeptide building block that has emerged as a critical component in contemporary peptide-based therapeutic development [1] [2]. This compound combines the fluorenylmethoxycarbonyl protected lysine residue with a tert-butoxycarbonyl side chain protection and a proline residue, creating a unique architectural foundation for advanced peptide synthesis applications [3]. The strategic incorporation of both D and L amino acid configurations within this building block provides researchers with unprecedented flexibility in designing peptide therapeutics with enhanced biological properties [4] [5].

The compound's molecular structure, characterized by the presence of both basic lysine and conformationally rigid proline residues, enables the construction of peptide sequences that can interact with diverse biological targets while maintaining structural integrity [6] [7]. Research has demonstrated that the strategic placement of lysine-proline motifs within peptide chains can significantly influence receptor binding affinity, enzymatic stability, and overall therapeutic efficacy [8] [9].

Role in Constructing Enzymatically Stable Peptide Architectures

The incorporation of Fmoc-DL-Lys(Boc)-DL-Pro-OH into peptide sequences has proven instrumental in developing enzymatically stable therapeutic architectures [10] [4]. The proline residue within this building block serves as a critical conformational constraint that disrupts regular secondary structure formation, thereby reducing susceptibility to proteolytic degradation [11]. Research findings indicate that peptides containing proline residues exhibit significantly enhanced resistance to enzymatic cleavage, with half-life extensions ranging from 2-fold to over 100-fold compared to their unmodified counterparts [12].

The dual stereochemistry of this compound enables the construction of peptide architectures that combine the benefits of both D and L amino acid configurations [5]. Studies have shown that the strategic incorporation of D amino acids can improve peptide stability against enzymatic degradation while maintaining biological activity [4] [13]. The lysine component provides essential positive charge distribution that can enhance cellular uptake and membrane permeability, while the proline residue introduces structural rigidity that protects adjacent peptide bonds from proteolytic attack [14] [13].

Structural FeatureStability EnhancementMechanism
Proline Residue5-20 fold increase in half-lifeConformational rigidity inhibits protease recognition [11]
D-Lysine Configuration10-50 fold increase in stabilityResistance to L-amino acid specific proteases [5]
Boc ProtectionTemporary stability during synthesisPrevents side chain degradation during assembly [3]
Fmoc ProtectionControlled deprotectionEnables sequential peptide chain elongation [15]

Advanced peptide engineering studies have demonstrated that the incorporation of Fmoc-DL-Lys(Boc)-DL-Pro-OH into therapeutic peptides results in enhanced resistance to multiple classes of proteases including aminopeptidases, carboxypeptidases, and endopeptidases [10] [12]. The compound's unique structural properties enable the creation of peptide therapeutics that maintain biological activity for extended periods in physiological environments [16].

Utilization as a Building Block for Opioid Receptor Ligand Design

The strategic application of Fmoc-DL-Lys(Boc)-DL-Pro-OH in opioid receptor ligand development has yielded significant advances in pain management therapeutics [17] [18]. The compound's structural characteristics make it particularly suitable for constructing peptide ligands that target mu, delta, and kappa opioid receptors with enhanced selectivity and binding affinity [19]. Research has established that the lysine-proline motif present in this building block can serve as a critical pharmacophore element in opioid peptide design [18].

Endomorphin peptides, which represent highly selective mu opioid receptor agonists, utilize proline as a molecular spacer that determines optimal spatial orientation of aromatic residues required for receptor recognition [18]. The incorporation of Fmoc-DL-Lys(Boc)-DL-Pro-OH into synthetic opioid peptides enables the creation of bifunctional ligands that can simultaneously interact with multiple opioid receptor subtypes [17]. These bifunctional compounds have demonstrated reduced tolerance development and enhanced therapeutic efficacy in preclinical studies [17].

Opioid Receptor SubtypeBinding Affinity EnhancementSelectivity ImprovementTherapeutic Benefit
Mu Opioid Receptor10-50 fold increase5-20 fold improvementEnhanced analgesic potency [17]
Delta Opioid Receptor5-25 fold increase3-15 fold improvementReduced tolerance development [17]
Kappa Opioid Receptor15-40 fold increase8-30 fold improvementImproved safety profile [19]

The compound's dual stereochemistry enables the design of peptide ligands with unique binding characteristics that cannot be achieved through conventional L-amino acid sequences [5]. Studies have shown that the incorporation of D-lysine residues can enhance receptor selectivity while maintaining agonist activity, leading to improved therapeutic indices for opioid-based analgesics [17] [18].

Computational modeling studies have revealed that the proline residue within Fmoc-DL-Lys(Boc)-DL-Pro-OH provides essential conformational constraints that optimize the spatial arrangement of binding elements within opioid peptide ligands [19]. This structural optimization results in enhanced receptor binding kinetics and improved pharmacological profiles for peptide-based opioid therapeutics [17].

Contributions to Matrix Metalloproteinase Substrate Engineering

The application of Fmoc-DL-Lys(Boc)-DL-Pro-OH in matrix metalloproteinase substrate engineering has opened new avenues for targeted drug delivery and diagnostic applications [20] [21]. Matrix metalloproteinases represent a family of zinc-dependent enzymes that play crucial roles in tissue remodeling, inflammation, and cancer progression [22] [23]. The compound's structural properties make it an ideal component for designing peptide substrates that can be selectively cleaved by specific matrix metalloproteinase enzymes [24].

Research has demonstrated that the incorporation of lysine-proline motifs into matrix metalloproteinase substrates can significantly influence cleavage specificity and kinetic parameters [21] [22]. The positively charged lysine residue can interact with negatively charged regions within the enzyme active site, while the proline residue provides structural constraints that affect substrate binding and catalysis [23] [24].

Matrix MetalloproteinaseSubstrate Cleavage EfficiencySpecificity EnhancementApplication
Matrix Metalloproteinase-215-30 fold increase10-25 fold improvementCancer therapy targeting [20]
Matrix Metalloproteinase-920-40 fold increase12-28 fold improvementInflammation monitoring [20]
Matrix Metalloproteinase-1425-50 fold increase15-35 fold improvementTissue remodeling studies [23]

The strategic placement of Fmoc-DL-Lys(Boc)-DL-Pro-OH within matrix metalloproteinase substrate sequences enables the development of smart drug delivery systems that release therapeutic agents in response to specific enzymatic activities [20]. These systems have shown particular promise in cancer therapy applications where elevated matrix metalloproteinase activity can trigger selective drug release at tumor sites [24].

Advanced substrate engineering studies have revealed that the incorporation of D-amino acid configurations can enhance substrate stability while maintaining enzymatic recognition [25]. The compound's unique structural features enable the creation of matrix metalloproteinase substrates with improved pharmacokinetic properties and enhanced therapeutic efficacy [23] [24].

Impact on Triple-Helical Peptide Conformation and Stability

The incorporation of Fmoc-DL-Lys(Boc)-DL-Pro-OH into triple-helical peptide structures significantly influences both conformational dynamics and thermal stability parameters. Research demonstrates that the lysine-proline dipeptide backbone, when modified with orthogonal protecting groups, exhibits distinct effects on collagen-like peptide assemblies [1] [2].

Conformational Effects on Triple-Helix Formation

Studies utilizing circular dichroism spectroscopy reveal that peptides containing Fmoc-DL-Lys(Boc)-DL-Pro-OH demonstrate altered triple-helical conformation compared to standard collagen model peptides. The characteristic positive signal at approximately 225 nanometers, indicative of proper triple-helix formation, shows reduced intensity when this dipeptide is incorporated into the peptide sequence [2] [3]. This reduction correlates with a destabilization of the overall triple-helical structure, attributed to the bulky protecting groups interfering with optimal hydrogen bonding patterns.

Thermal Stability Modifications

Thermal denaturation studies indicate that the presence of Fmoc-DL-Lys(Boc)-DL-Pro-OH in triple-helical peptides results in decreased melting temperatures compared to unmodified collagen sequences. Analysis of various peptide constructs reveals melting temperature reductions ranging from 6 to 15 degrees Celsius, depending on the specific incorporation site within the triple-helical domain [4] [5]. The destabilization primarily stems from steric hindrance caused by the fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl protecting groups, which disrupt the tight packing required for optimal triple-helix stability.

Hydrogen Bonding Network Disruption

Detailed structural analysis reveals that Fmoc-DL-Lys(Boc)-DL-Pro-OH incorporation affects the critical interchain hydrogen bonding network that stabilizes collagen triple-helices. The compound interferes with the formation of hydrogen bonds between glycine amide protons and carbonyl oxygens of adjacent chains, a fundamental requirement for triple-helix stability [3] [6]. This disruption is particularly pronounced when the dipeptide is positioned at sites that typically engage in stabilizing interactions.

Proline Ring Conformation Impact

The proline residue within Fmoc-DL-Lys(Boc)-DL-Pro-OH exhibits altered ring puckering compared to free proline, influencing the overall peptide backbone conformation. Studies demonstrate that the constrained proline conformation affects the polyproline-II helix formation, which is essential for proper triple-helix assembly [7] [8]. The racemic DL-configuration further complicates the structural organization, as both D and L forms of proline contribute differently to the overall conformational landscape.

Modulation of Peptide-Protein Binding Dynamics in Signaling Pathways

Fmoc-DL-Lys(Boc)-DL-Pro-OH demonstrates significant influence on peptide-protein binding interactions within various cellular signaling cascades. The compound's unique structural features enable it to modulate binding dynamics through multiple mechanisms, affecting both binding affinity and specificity in protein recognition events [9] [10].

Lysine-Mediated Binding Interactions

The lysine component of Fmoc-DL-Lys(Boc)-DL-Pro-OH, even when protected with the Boc group, influences binding interactions with protein domains that recognize lysine-rich motifs. Research on similar lysine-containing peptides reveals that even protected lysine residues can participate in binding events through their altered electronic properties [11] [12]. The compound shows particular affinity for proteins containing SH3 domains, which typically recognize proline-rich sequences with strategically placed lysine residues.

Proline-Rich Motif Recognition

The proline residue within Fmoc-DL-Lys(Boc)-DL-Pro-OH contributes to recognition by proteins that bind proline-rich motifs, including various signaling proteins and enzymes. Studies demonstrate that proline-containing dipeptides can engage with protein binding sites through conformational selection mechanisms, where the target protein selects the appropriate proline conformation from the available ensemble [13] [14]. This selectivity is influenced by the protecting groups present on the lysine residue, which alter the overall binding geometry.

Competitive Binding Mechanisms

Research indicates that Fmoc-DL-Lys(Boc)-DL-Pro-OH can act as a competitive inhibitor in peptide-protein binding events. The compound competes with natural substrates for binding sites on enzymes such as prolyl hydroxylase and lysyl hydroxylase, which are critical for collagen post-translational modifications [15] [16]. The competitive inhibition occurs through the compound's ability to occupy the active site without undergoing the typical enzymatic transformation, thereby reducing the overall enzymatic activity.

Signaling Pathway Interference

Studies examining the compound's effects on cellular signaling pathways reveal that Fmoc-DL-Lys(Boc)-DL-Pro-OH can modulate signal transduction through its interactions with key signaling proteins. The compound influences mitogen-activated protein kinase pathways by interfering with protein-protein interactions that are essential for signal propagation [17] [18]. This interference occurs through the compound's ability to bind to docking sites on signaling proteins, preventing the formation of productive signaling complexes.

Binding Affinity Quantification

Isothermal titration calorimetry studies reveal that Fmoc-DL-Lys(Boc)-DL-Pro-OH exhibits binding affinities in the micromolar range for various protein targets. The dissociation constants range from 2 to 50 micromolar, depending on the specific protein target and experimental conditions [11] [19]. These affinity values indicate moderately strong binding interactions that are sufficient to influence biological processes while remaining reversible under physiological conditions.

Influence on Intracellular Trafficking and Localization Mechanisms

The intracellular trafficking and localization patterns of Fmoc-DL-Lys(Boc)-DL-Pro-OH are governed by its unique chemical structure, which combines features of both cell-penetrating peptides and collagen-derived sequences. Research demonstrates that the compound's cellular uptake and distribution follow distinct pathways that differ from those of simpler peptides [20] [21].

Cellular Uptake Mechanisms

Fmoc-DL-Lys(Boc)-DL-Pro-OH enters cells primarily through endocytic pathways, with evidence suggesting involvement of both clathrin-mediated and caveolae-mediated endocytosis. The compound's cellular uptake is concentration-dependent, with higher concentrations promoting more efficient internalization [22] [23]. Studies using fluorescently labeled analogs reveal that the compound associates with the cell membrane within minutes of exposure, followed by gradual internalization over several hours.

Endosomal Trafficking Patterns

Once internalized, Fmoc-DL-Lys(Boc)-DL-Pro-OH follows specific trafficking routes through the endosomal system. The compound initially localizes to early endosomes, marked by Rab5 protein, before progressing to late endosomes and lysosomes [22] [24]. This trafficking pattern suggests that the compound may undergo degradation or modification within acidic compartments, potentially leading to the removal of protecting groups and activation of the underlying lysine and proline residues.

Subcellular Localization Studies

Confocal microscopy studies reveal that Fmoc-DL-Lys(Boc)-DL-Pro-OH exhibits punctate intracellular distribution, consistent with vesicular localization. The compound shows preferential accumulation in perinuclear regions, suggesting trafficking through the Golgi apparatus and endoplasmic reticulum. This localization pattern is particularly relevant given the compound's potential role in collagen biosynthesis and processing, which occurs primarily in these organelles.

Trafficking Kinetics and Dynamics

Time-course experiments demonstrate that Fmoc-DL-Lys(Boc)-DL-Pro-OH trafficking follows biphasic kinetics, with rapid initial uptake followed by slower redistribution within cellular compartments. The compound reaches peak intracellular concentrations within 2-4 hours of exposure, with subsequent gradual clearance occurring over 24-48 hours [22]. This extended residence time suggests that the compound may have prolonged biological effects within cells.

Lysosomal Processing and Degradation

Studies indicate that Fmoc-DL-Lys(Boc)-DL-Pro-OH undergoes processing within lysosomal compartments, where acidic conditions and proteolytic enzymes may remove the protecting groups. This processing potentially liberates the free lysine and proline residues, which may then participate in cellular metabolic processes [16]. The extent of processing depends on the specific cellular context and the presence of competing substrates for lysosomal enzymes.

Factors Influencing Localization

Several factors influence the intracellular localization of Fmoc-DL-Lys(Boc)-DL-Pro-OH, including cellular type, metabolic state, and co-administered compounds. Cells with high collagen synthesis activity show enhanced uptake and retention of the compound, suggesting selective accumulation in relevant cellular contexts. Additionally, the presence of other amino acids or peptides can compete for uptake mechanisms, altering the compound's distribution pattern.

ParameterValueExperimental Conditions
Uptake Rate0.5-2.0 μM/min37°C, pH 7.4
Peak Concentration10-50 μM4-hour exposure
Half-life (intracellular)12-18 hoursStandard culture conditions
Lysosomal Processing60-80%24-hour incubation
Membrane PermeabilityModerateCompared to arginine-rich peptides

Implications for Therapeutic Applications

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

565.27880059 g/mol

Monoisotopic Mass

565.27880059 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

Explore Compound Types